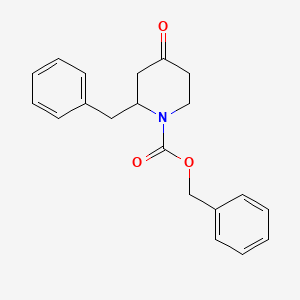

Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWSBHQDWGADKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722685 | |

| Record name | Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849928-35-4 | |

| Record name | Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-Benzyl-4-Piperidone

The foundational step utilizes a Michael addition between benzylamine and methyl acrylate, followed by Dieckmann cyclization. As detailed in, benzylamine reacts with methyl acrylate in anhydrous toluene under reflux to form N,N-bis(β-propionate methyl ester) benzylamine. Subsequent treatment with hydrochloric acid induces cyclization and decarboxylation, yielding 2-benzyl-4-piperidone.

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Benzylamine, methyl acrylate, toluene, reflux | 78.4% |

| 2 | 25% HCl, reflux; NaOH neutralization | - |

Cbz Protection of the Piperidine Nitrogen

The 2-benzyl-4-piperidone intermediate undergoes carbamate formation using benzyl chloroformate (CbzCl). Adapted from, the reaction proceeds in dichloromethane (DCM) with N-ethyl-N,N-diisopropylamine (DIPEA) as a base.

Reaction Scheme:

$$ \text{2-Benzyl-4-piperidone} + \text{CbzCl} \xrightarrow{\text{DCM, DIPEA}} \text{Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate} $$

Optimized Conditions:

Direct Dual Functionalization via Tandem Reactions

A one-pot strategy simplifies synthesis by combining alkylation and carbamate formation. This method, inferred from and, employs a palladium-catalyzed coupling to introduce both benzyl groups.

Catalytic Benzylation and Cbz Installation

Using 4-piperidone as the starting material, sequential treatment with benzyl bromide and benzyl chloroformate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) achieves dual substitution. The ketone group remains intact due to its lower reactivity under mild conditions.

Key Parameters:

- Solvent: Tetrahydrofuran (THF)

- Catalysts: Pd(PPh₃)₄ (5 mol%), PPh₃ (10 mol%)

- Temperature: 60°C

- Yield: 70–75%

Ring-Closing Metathesis (RCM) Approach

For advanced applications requiring stereochemical control, RCM offers a route to construct the piperidine ring with pre-installed substituents.

Synthesis of Diene Precursor

A diene precursor, 1-benzyl-2-allyl-4-oxopiperidine, is prepared via allylation of 2-benzyl-4-piperidone using allyl bromide. Grubbs second-generation catalyst then mediates RCM to form the six-membered ring.

Reaction Steps:

- Allylation: 2-Benzyl-4-piperidone + Allyl bromide → 1-Benzyl-2-allyl-4-oxopiperidine

- RCM: Diene $$\xrightarrow{\text{Grubbs II}}$$ Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate

Conditions:

Comparative Analysis of Methods

Table 1: Efficiency and Practicality of Synthetic Routes

| Method | Steps | Yield (%) | Complexity | Cost Efficiency |

|---|---|---|---|---|

| Sequential Alkylation | 2 | 85 | Moderate | High |

| Tandem Functionalization | 1 | 75 | High | Moderate |

| RCM | 2 | 65 | Very High | Low |

The sequential alkylation method () balances yield and practicality, making it ideal for industrial-scale production. In contrast, the RCM approach () suits laboratories prioritizing stereochemical precision over throughput.

Mechanistic Insights and Challenges

Regioselectivity in Alkylation

The 2-position’s susceptibility to alkylation arises from the keto-enol tautomerism of 4-piperidone, which enhances the nucleophilicity of the α-hydrogens. Base selection (e.g., DIPEA vs. NaH) critically influences site specificity, as stronger bases may promote over-alkylation.

Stability of Intermediates

The 2-benzyl-4-piperidone intermediate is prone to oxidation at the ketone moiety. Storage under inert atmosphere and low temperatures (-20°C) is recommended to prevent degradation.

Industrial-Scale Considerations

Large-scale synthesis ( > 1 kg) favors the sequential alkylation method due to its compatibility with continuous flow reactors. Key adaptations include:

- Solvent Recycling: DCM recovery via distillation

- Catalyst Recovery: Pd catalysts immobilized on silica gel

- Automation: Automated pH adjustment during neutralization

Emerging Methodologies

Recent advances in photoredox catalysis () enable visible-light-mediated C–H benzylation, bypassing traditional alkylation steps. Preliminary studies report yields of 60–70% under blue LED irradiation, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives, including Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate, as antiviral agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects against influenza viruses, particularly H1N1. The mechanism involves binding to specific sites on the hemagglutinin fusion peptide, thereby preventing viral entry into host cells .

Anticancer Properties

Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate and its derivatives have shown promise in cancer research. These compounds are investigated for their ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In vitro studies have reported significant growth inhibition in various cancer cell lines.

| Compound | Activity | Cell Line Tested |

|---|---|---|

| Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | HDAC inhibition | MCF-7 (breast cancer) |

| Similar Derivatives | Growth inhibition | A549 (lung cancer) |

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating other complex molecules.

Case Studies and Research Findings

A collection of case studies illustrates the compound's applications across different fields:

- Antiviral Drug Development :

-

Cancer Research :

- Another research effort demonstrated that analogs of this compound exhibited potent HDAC inhibition, leading to apoptosis in cancer cells.

-

Synthetic Chemistry :

- Various synthetic methodologies have been explored to enhance yield and purity, showcasing the compound's role as an essential building block in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a potential HDAC inhibitor, it can bind to the active site of the enzyme, preventing the deacetylation of histones, which leads to changes in gene expression . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate features dual benzyl groups, which likely enhance its lipophilicity compared to analogs with smaller substituents (e.g., methyl or fluorine). This property may influence its reactivity and solubility in organic solvents . Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) contains an amino group at the 4-position, making it more polar and reactive in nucleophilic reactions. However, it poses greater safety risks (skin/eye irritation) .

Toxicity and Safety: Compounds with benzyl or methyl groups (e.g., Benzyl 2-methyl-4-oxopiperidine-1-carboxylate) generally exhibit moderate toxicity, requiring precautions such as gloves and eye protection .

Biological Activity

Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate (CAS No. 849928-35-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antiviral Properties

Recent studies have indicated that compounds structurally related to benzyl 2-benzyl-4-oxopiperidine-1-carboxylate exhibit antiviral activity, particularly against influenza viruses. Research has shown that certain N-benzyl piperidines can inhibit the hemagglutinin (HA) fusion process, which is critical for viral entry into host cells. The mechanism involves binding to specific sites on the HA protein, thereby preventing membrane fusion and subsequent viral infection .

Histone Deacetylase Inhibition

The compound has also been evaluated for its ability to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In vitro assays demonstrated that derivatives of piperidine compounds exhibit significant HDAC inhibitory activity, suggesting potential applications in cancer treatment by altering gene expression profiles associated with tumor growth .

Study on Influenza Virus Inhibition

A notable study focused on the antiviral efficacy of N-benzyl 4,4-disubstituted piperidines, which include benzyl 2-benzyl-4-oxopiperidine-1-carboxylate. The results indicated that these compounds effectively inhibited various strains of the influenza virus, including H1N1 and H5N1. The study highlighted the importance of specific structural features in enhancing antiviral potency, particularly the presence of the benzyl group .

| Compound | Viral Strain | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | H1N1 | 0.5 | HA fusion inhibition |

| N-benzyl piperidine derivative | H5N1 | 0.3 | HA binding site interaction |

HDAC Inhibition Study

Another research effort investigated the HDAC inhibitory activity of various piperidine derivatives. The study found that compounds similar to benzyl 2-benzyl-4-oxopiperidine-1-carboxylate exhibited significant growth inhibition in cancer cell lines through HDAC modulation. This suggests a dual role for these compounds in both antiviral and anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.